molecular formula C12H13ClN4OS B7544666 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide

5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide

Cat. No. B7544666
M. Wt: 296.78 g/mol
InChI Key: BQXHLRBESAYYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to current cancer therapies.

Mechanism of Action

5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B-cell receptors. By inhibiting BTK, 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide can prevent the activation and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects
In preclinical studies, 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in animal models, with no significant toxic effects observed.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide is its specificity for BTK, which reduces the potential for off-target effects. However, a limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in certain cancer types.

Future Directions

There are several potential future directions for research on 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction for research is the development of more potent analogs of 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide, which may have greater efficacy in certain cancer types. Additionally, further studies are needed to determine the optimal dosing and treatment schedules for 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide in clinical settings.

Synthesis Methods

The synthesis of 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide involves several steps, including the reaction of 5-chloro-3-cyanopyridine with 2-methylimidazole to form 5-chloro-3-(1-methylimidazol-2-yl)pyridine. This compound is then reacted with N,N-dimethylthiourea to form the final product, 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide.

Scientific Research Applications

5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide has been studied extensively in preclinical models for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of cancer cells, particularly in hematological malignancies such as B-cell lymphoma and chronic lymphocytic leukemia.

properties

IUPAC Name

5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c1-16(2)11(18)8-6-9(13)10(15-7-8)19-12-14-4-5-17(12)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXHLRBESAYYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=N2)C(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.